molecular formula C22H19FN4O6S2 B3019974 N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-36-0

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B3019974
CAS RN: 851782-36-0
M. Wt: 518.53
InChI Key: UJAIHZBQYOEEQL-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a functional group that is typically found in various organic compounds. Sulfonamides are known for their use in medicine, particularly as antibiotics. The presence of the fluorophenyl and nitrophenyl groups could potentially influence the properties and reactivity of this compound .


Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through a series of steps including nitration, sulfonylation, and formation of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, fluorophenyl, and nitrophenyl groups would likely have a significant impact on its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be determined by the arrangement of atoms and the types of bonds in the molecule .

Scientific Research Applications

Organic Synthesis and Catalysis

The compound’s aromatic and heterocyclic moieties make it interesting for synthetic chemists. Applications in this field include:

Materials Science

The compound’s unique structure may find applications in materials science:

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfone groups

Mode of Action

Based on its structural components, it can be hypothesized that the compound may interact with its targets through the sulfone group . The fluorophenyl and nitrophenyl groups could potentially enhance the compound’s binding affinity or selectivity.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds containing sulfone, fluorophenyl, and nitrophenyl groups have been involved in various biochemical pathways, including signal transduction, enzymatic reactions, and cellular metabolism .

Pharmacokinetics

Its solubility in methanol suggests it might be well-absorbed in the body. The presence of the sulfone group could influence its metabolic stability, potentially leading to a longer half-life. The impact of these properties on the compound’s bioavailability remains to be determined.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability under various storage conditions needs to be evaluated . Additionally, the compound’s interaction with other molecules in the biological system could potentially affect its efficacy.

properties

IUPAC Name

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O6S2/c1-34(30,31)25-18-6-2-4-15(12-18)21-14-22(16-5-3-7-19(13-16)27(28)29)26(24-21)35(32,33)20-10-8-17(23)9-11-20/h2-13,22,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAIHZBQYOEEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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